

Physical and chemical properties of Clomipramine-D3.

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Compound of Interest

Compound Name: Clomipramine-D3

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Clomipramine-D3: A Technical Guide for Researchers

An in-depth examination of the physical, chemical, and analytical properties of the deuterated internal standard, **Clomipramine-D3**.

Clomipramine-D3, the deuterated analog of the tricyclic antidepressant Clomipramine, serves as a critical internal standard for the quantitative analysis of Clomipramine in biological matrices.^[1] Its isotopic labeling provides a distinct mass shift, enabling precise and accurate quantification in mass spectrometry-based assays, which is essential in clinical toxicology, forensic analysis, and pharmaceutical research.^[1]

Core Physicochemical Properties

Clomipramine-D3 is structurally identical to Clomipramine, with the exception of three deuterium atoms on one of the N-methyl groups. This isotopic substitution results in a higher molecular weight compared to the parent compound, a key feature for its use as an internal standard. While some physical properties such as melting and boiling points are not readily available for the deuterated form, many of its chemical characteristics can be inferred from the well-documented properties of Clomipramine. The hydrochloride salt is the common commercially available form.^{[2][3]}

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₂₀ D ₃ CIN ₂	[4]
C ₁₉ H ₂₀ D ₃ CIN ₂ • HCl	[2][3]	
Molecular Weight	317.87 g/mol	[4]
354.3 g/mol (HCl salt)	[2]	
354.33 g/mol (HCl salt)	[3]	
Appearance	Crystalline solid	[2]
Purity	≥99% deuterated forms (d ₁ -d ₃)	[2]
Solubility (HCl Salt)	DMF: 3 mg/mL	[2]
DMSO: 10 mg/mL	[2]	
Ethanol: 10 mg/mL	[2]	
PBS (pH 7.2): 0.5 mg/mL	[2][5]	
Storage Temperature	-20°C	[5]

Experimental Protocols

The primary application of **Clomipramine-D3** is as an internal standard in chromatographic methods for the quantification of Clomipramine. Below is a detailed experimental protocol for the analysis of Clomipramine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Clomipramine in Human Plasma by LC-MS/MS

This method is designed for the sensitive and selective quantification of Clomipramine and its active metabolite, N-desmethyl Clomipramine, utilizing their respective deuterated internal standards.[6]

1. Sample Preparation (Solid Phase Extraction)

- Objective: To extract the analytes of interest from the plasma matrix and remove potential interferences.
- Procedure:
 - Spike plasma samples with a known concentration of **Clomipramine-D3** and N-desmethyl **Clomipramine-D3** as internal standards.
 - Utilize cation exchange solid-phase extraction cartridges.
 - Condition the cartridges with an appropriate solvent.
 - Load the plasma samples onto the cartridges.
 - Wash the cartridges to remove unbound components.
 - Elute the analytes and internal standards with a suitable elution solvent.
 - Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

- Objective: To chromatographically separate Clomipramine and its metabolite from other components in the extracted sample.
- Column: BDS Hypersil C18 (100 mm × 4.6 mm, 5 µm)[6]
- Mobile Phase: A mixture of methanol, acetonitrile, and 10 mM ammonium acetate (35:35:30 v/v/v)[6]
- Flow Rate: 0.3 mL/min[7]
- Column Temperature: 30°C[7]

3. Tandem Mass Spectrometry

- Objective: To detect and quantify the analytes and their internal standards with high specificity and sensitivity.
- Ionization Mode: Positive electrospray ionization (ESI+)[6]
- Detection Mode: Multiple Reaction Monitoring (MRM)[6]
- MRM Transitions:
 - Clomipramine: m/z 315.2 \rightarrow 86.2[6]
 - N-desmethyl Clomipramine: m/z 301.1 \rightarrow 72.1[6]
 - **Clomipramine-D3**: m/z 318.1 \rightarrow 89.3[6]
 - N-desmethyl **Clomipramine-D3**: m/z 304.2 \rightarrow 75.2[6]

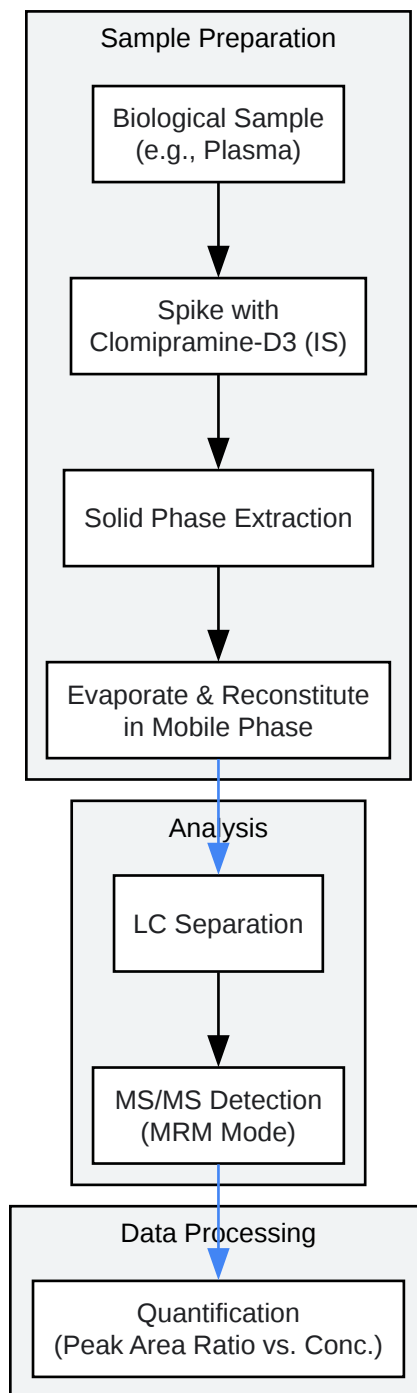
4. Quantification

- Procedure: A calibration curve is generated by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the analyte. The concentration of Clomipramine in the unknown samples is then determined from this calibration curve.

Visualizing Experimental Workflows

The following diagram illustrates the general workflow for the quantification of Clomipramine in a biological sample using **Clomipramine-D3** as an internal standard.

Workflow for Clomipramine Quantification using Clomipramine-D3

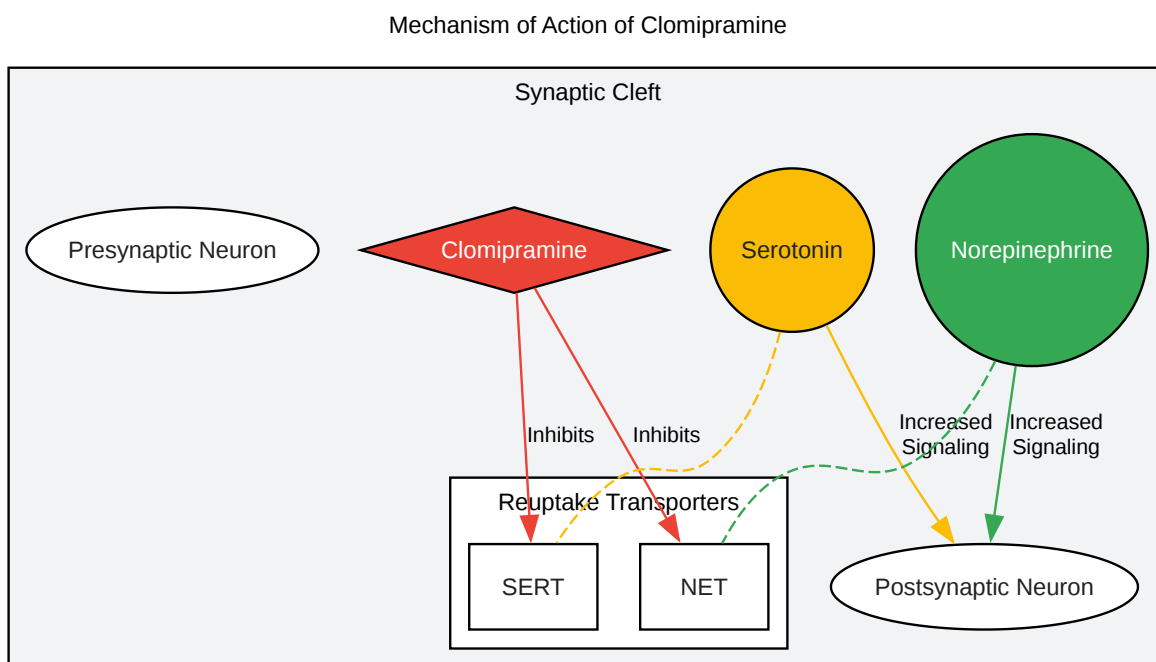
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Caption: Quantification workflow for Clomipramine.

Mechanism of Action of Parent Compound: Clomipramine

Clomipramine-D3 is used as a tool for analytical measurements and does not have a therapeutic mechanism of action itself. The parent compound, Clomipramine, is a tricyclic antidepressant that potently inhibits the reuptake of serotonin and, to a lesser extent, norepinephrine.[8][9] Its primary active metabolite, desmethylclomipramine, is a more potent inhibitor of norepinephrine reuptake.[10] This dual inhibition of serotonin and norepinephrine reuptake is believed to be the primary mechanism behind its antidepressant effects.[9] Additionally, Clomipramine acts as an antagonist at various neurotransmitter receptors, including muscarinic, histamine H1, and alpha-1 adrenergic receptors, which contributes to its side effect profile.[9]

The following diagram illustrates the primary mechanism of action of Clomipramine.



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Caption: Clomipramine's mechanism of action.

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